molecular formula C6H7N5S B13100065 N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine CAS No. 89712-90-3

N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine

Cat. No.: B13100065
CAS No.: 89712-90-3
M. Wt: 181.22 g/mol
InChI Key: WTYUALAESWVFIG-UHFFFAOYSA-N
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Description

N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is a synthetic heterocyclic compound featuring a fused [1,2,5]thiadiazolo[3,4-d]pyrimidine core scaffold. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel small-molecule inhibitors. The [1,2,5]thiadiazole ring system is a privileged structure in the design of biologically active compounds, and its fusion with a pyrimidine ring creates a planar, electron-deficient aromatic system that can interact with various enzymatic targets . Fused heterocyclic systems containing thiadiazole and pyrimidine motifs, such as those found in pyrazolo[3,4-d]pyrimidine and [1,3,4]thiadiazolo[3,2-a]pyrimidine analogs, have demonstrated a broad spectrum of pharmacological activities in scientific literature. These activities include potent antiproliferative effects against human cancer cell lines, such as colorectal adenocarcinoma and lung carcinoma, and the ability to act as protein kinase inhibitors (PKIs) for targeted cancer therapy . The N-ethylamine substituent at the 7-position of the pyrimidine ring is a key functionalization that can enhance binding affinity and selectivity towards specific biological targets. Researchers can utilize this compound as a key intermediate or precursor for further synthetic elaboration through cross-coupling reactions and other functional group transformations, enabling the exploration of structure-activity relationships (SAR) . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet (SDS) before use.

Properties

CAS No.

89712-90-3

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine

InChI

InChI=1S/C6H7N5S/c1-2-7-5-4-6(9-3-8-5)11-12-10-4/h3H,2H2,1H3,(H,7,8,9,11)

InChI Key

WTYUALAESWVFIG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=NC2=NSN=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine typically involves multi-component reactions. One common method is the microwave-assisted synthesis, which involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free conditions . This method is advantageous due to its high yield, short reaction time, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of thiadiazolo-pyrimidines exhibit promising antitumor properties. In particular, studies have shown that compounds containing the thiadiazolo[3,4-d]pyrimidine scaffold can inhibit cancer cell proliferation. For instance, a study demonstrated that certain thiadiazole derivatives displayed significant cytotoxic effects against chronic myelogenous leukemia cells, suggesting their potential as antitumor agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A recent investigation into related thiadiazopyrimidinone derivatives revealed their effectiveness against biofilm-associated infections caused by various bacterial strains. Some derivatives exhibited minimum inhibitory concentration (MIC) values that indicate strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Antibiofilm Activity

Biofilm formation is a major challenge in treating infections as it contributes to antibiotic resistance. N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine derivatives have been tested for their ability to inhibit biofilm formation and disrupt existing biofilms. In vitro studies showed that certain compounds could inhibit biofilm formation by up to 50%, making them candidates for further development as anti-biofilm agents .

Agricultural Applications

Pesticidal Activity
The unique properties of thiadiazolo compounds have led to investigations into their use as pesticides. Research has suggested that these compounds can act as effective agents against various agricultural pests. Their mode of action often involves disrupting metabolic pathways in target organisms, thereby providing a potential avenue for developing new crop protection products.

Mechanism of Action

The mechanism of action of N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, this compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stability and Reactivity

The ethyl derivative exhibits intermediate stability compared to its analogs:

  • Ring Cleavage Tendency: Primary amine-derived substituents (e.g., ethylamino, butylamino) are more prone to pyrimidine ring cleavage than secondary amine derivatives (e.g., dimethylamino).
  • Reversibility of Amino Exchange: Amino group displacement is reversible, with more basic amines displacing less basic ones. The ethylamino group (moderate basicity) may be replaced by stronger bases like dimethylamine under forcing conditions .

Physical and Spectroscopic Properties

  • Melting Points: The dimethylamino derivative (VI) melts at 172–173°C , whereas the ethyl derivative likely has a lower melting point due to reduced crystallinity from the linear alkyl chain.
  • UV Spectra: Hypsochromic shifts in UV absorption maxima occur during ring cleavage (e.g., butylamino derivative), while stable derivatives retain characteristic absorption patterns of the fused ring system .

Biological Activity

N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₇N₅S
  • Molecular Weight : 181.22 g/mol
  • Density : 1.486 g/cm³
  • Boiling Point : 331.4°C
  • Flash Point : 154.2°C

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity
    • Several studies have demonstrated that derivatives of thiadiazolo-pyrimidines possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Mechanism of Action
    • The antimicrobial action is often attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values indicating potent activity . For example, derivatives have shown IC₅₀ values ranging from 0.52 to 31.64 µM against these targets.
  • Synergistic Effects
    • Some studies indicate that this compound may also act synergistically with other antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Case Study 1: Antibacterial Properties

A research study evaluated the antibacterial activity of various thiadiazolo derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL for certain derivatives .

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, derivatives were tested against Candida albicans, showing significant antifungal activity with MIC values comparable to established antifungals .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismsMIC (µg/mL)Mechanism of Action
AntibacterialStaphylococcus aureus0.22Inhibition of DNA gyrase
Escherichia coli0.25Inhibition of DHFR
AntifungalCandida albicans0.30Disruption of cell membrane integrity
Synergistic EffectsCombination with CiprofloxacinReduced MICsEnhanced permeability and uptake

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is synthesized via nucleophilic displacement of the amino group in 7-amino-[1,2,5]thiadiazolo[3,4-d]pyrimidine with ethylamine. Key parameters include:

  • Reagent stoichiometry : Excess ethylamine ensures complete substitution .
  • Temperature : Reactions are typically refluxed in anhydrous solvents (e.g., pyridine) to avoid hydrolysis .
  • Reaction time : Shorter durations (12–24 hours) favor amino substitution, while prolonged times risk pyrimidine ring cleavage .
    • Table : Optimization parameters for synthesis
ParameterOptimal RangeImpact on Yield
Temperature100–125°CHigher yields at 125°C
SolventAnhydrous pyridinePrevents hydrolysis byproducts
Reaction Time12–24 hours>24 hours increases cleavage risk

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use multi-spectroscopic analysis:

  • NMR : Confirm substitution at position 7 via disappearance of the NH2_2 signal (δ 6.5–7.0 ppm) and emergence of N-ethyl protons (δ 1.2–1.4 ppm) .
  • UV-Vis : Compare λmax_{\text{max}} with parent compounds; hypsochromic shifts indicate successful substitution .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 251.2) .

Advanced Research Questions

Q. What mechanistic insights explain the competing pathways of amino substitution vs. pyrimidine ring cleavage during synthesis?

  • Methodological Answer : The outcome depends on:

  • Amine nucleophilicity : Primary amines (e.g., ethylamine) favor substitution, while sterically hindered amines promote ring cleavage .
  • Electronic effects : Electron-withdrawing groups on the pyrimidine ring stabilize transition states for substitution .
  • Evidence : Kinetic studies show that cleavage dominates under basic conditions due to hydroxide-mediated ring opening .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Use B3LYP/6-31G(d) to calculate energy gaps. Thiadiazolo-pyrimidines typically exhibit low HOMO (-6.2 eV) and LUMO (-3.8 eV), enabling electron transport in materials .
  • Charge Distribution : The thiadiazole ring acts as an electron acceptor, while the ethylamine group donates electron density .
    • Reference : DFT studies on analogous thiadiazolo-pyridazines confirm bathochromic shifts in absorption spectra (~716 nm) .

Q. What strategies resolve contradictions in reported biological activities of thiadiazolo-pyrimidine derivatives?

  • Methodological Answer : Address variability via:

  • Enzyme Assays : Test inhibition of kinases (e.g., EGFR) using IC50_{50} measurements under standardized conditions (pH 7.4, 25°C) .
  • Structural Modifications : Compare trifluoromethyl vs. ethyl substituents; the former enhances binding affinity by 10-fold in kinase inhibitors .
    • Data Conflict : Discrepancies in anticancer activity may arise from cell-line-specific uptake or metabolic stability .

Q. How is this compound applied in materials science?

  • Methodological Answer :

  • OLEDs : As an electron-transport layer, its low LUMO (-3.8 eV) facilitates electron injection .
  • NIR-II Imaging : Incorporate into D-π-A-π-D dyes for bioimaging; thiadiazolo-pyrimidines enable emission beyond 1000 nm .
    • Table : Key properties for materials applications
PropertyValueApplication
Electron Mobility0.12 cm2^2/V·sOLEDs
Absorption λmax_{\text{max}}680 nmNIR-II probes

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